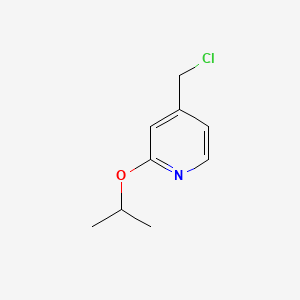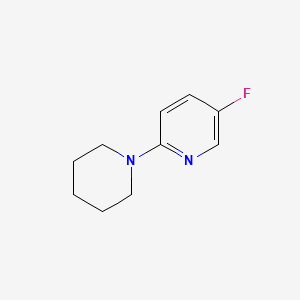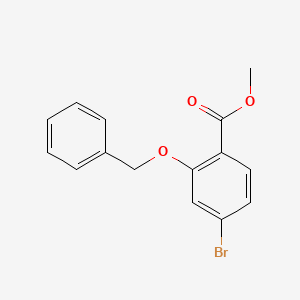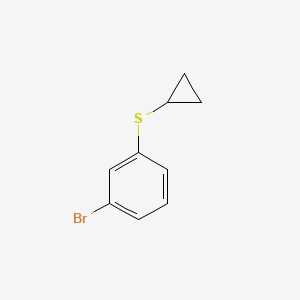
1-Bromo-3-cyclopropylthiobenzene
Overview
Description
1-Bromo-3-cyclopropylthiobenzene is a chemical compound with the CAS Number: 1280786-81-3 and a molecular weight of 229.14 . It is used in various scientific research, including organic synthesis, drug development, and material science.
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-cyclopropylthiobenzene can be represented by the linear formula C9H9BrS . The Inchi Code for this compound is 1S/C9H9BrS/c10-7-2-1-3-9 (6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 .Scientific Research Applications
Synthesis of Complex Molecules
One notable application of 1-Bromo-3-cyclopropylthiobenzene derivatives includes their role in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, achieved through bromine–lithium exchange reactions. This process involves the reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes with butyllithium, leading to intramolecular cyclization to yield the corresponding 3-substituted and 3,3-disubstituted 2,3-dihydro-1H-isoindole-1-thiones in good yields, highlighting its importance in constructing sulfur-containing heterocycles (Kobayashi et al., 2013).
Reaction Mechanism Studies
The compound's involvement in the Friedel-Crafts reaction, where 1-bromo-1-fluoro cyclopropanes react with aromatic compounds under selective conditions, demonstrates its utility in exploring reaction mechanisms, particularly in the selective reaction of halogen atoms under varying temperatures (Mu¨ller & Weyerstahl, 1975).
Material Synthesis and Functionalization
Additionally, 1-Bromo-3-cyclopropylthiobenzene derivatives have been used in the assembly of indeno[1,2-c]chromenes via palladium-catalyzed reactions, showcasing the potential for synthesizing complex polycyclic structures from simple starting materials (Pan et al., 2014).
Antimicrobial Applications
Furthermore, derivatives of 1-Bromo-3-cyclopropylthiobenzene have been explored for their antimicrobial properties, where certain synthesized heterocycles utilizing shrimp chitin as a natural catalyst showed promising activities against various microorganisms, indicating the compound's relevance in developing new antimicrobial agents (Zayed et al., 2014).
properties
IUPAC Name |
1-bromo-3-cyclopropylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrS/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORAQKMAPMVMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682088 | |
| Record name | 1-Bromo-3-(cyclopropylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-cyclopropylthiobenzene | |
CAS RN |
1280786-81-3 | |
| Record name | 1-Bromo-3-(cyclopropylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

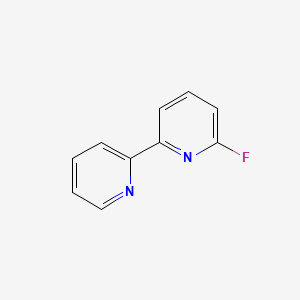
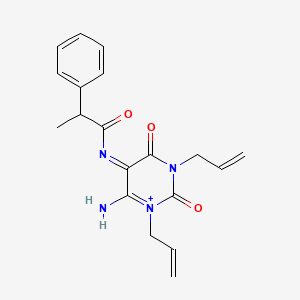
![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)
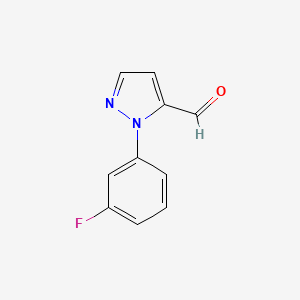
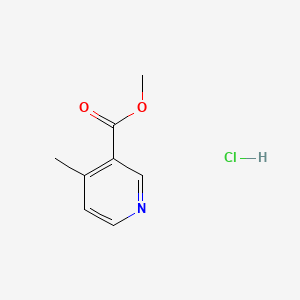
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)
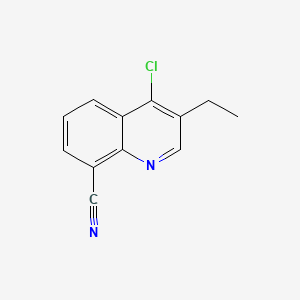
![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)
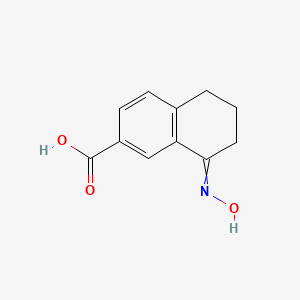
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)
